S-butyl phenylthiocarbamate

Anthelmintic discovery Structure-activity relationship Neuromuscular pharmacology

Select S-butyl phenylthiocarbamate (CAS 17425-13-7) for your SAR research. This S-alkyl thiocarbamate exhibits enhanced anthelmintic potency over its methyl and ethyl analogs, serving as an ideal positive control for helminth neuromuscular studies. In agrochemical development, the unsubstituted butyl derivative provides a consistent baseline for evaluating phenyl ring substitutions; adding a 3-isopropyl group significantly boosts herbicidal activity. Its defined melting point (69°C) and LogP (3.82) enable systematic solid-state and partitioning studies alongside the S-ethyl analog. Process chemists benefit from its high-yield (~90%) isomerization synthesis method, suitable for green chemistry training and reactor validation. Procure the pure compound for reproducible, publication-ready data.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
CAS No. 17425-13-7
Cat. No. B11946086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-butyl phenylthiocarbamate
CAS17425-13-7
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCCCCSC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H15NOS/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
InChIKeyRBMBWWIPNLXVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Butyl Phenylthiocarbamate (CAS 17425-13-7): A Thiocarbamate Ester with Defined Physicochemical and Biological Properties for Agricultural and Anthelmintic Research


S‑Butyl N‑phenylthiocarbamate (CAS 17425‑13‑7) is an S‑alkyl thiocarbamate ester with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g·mol⁻¹. Key physicochemical parameters include a melting point of 69 °C (ethanol), a predicted density of 1.125 g·cm⁻³, a predicted pKa of 11.87, and a calculated LogP of 3.82 [1]. The compound belongs to a class of thiocarbamates that have been investigated for herbicidal activity [2] and anthelmintic action [3], making it a relevant subject for agrochemical and parasitological research.

Why Generic Substitution Fails: Alkyl Chain Length and Branching Critically Modulate Thiocarbamate Bioactivity and Handling


Within the thiocarbamate class, seemingly minor structural variations—such as altering the S‑alkyl chain from methyl to ethyl to butyl—result in significant shifts in biological potency, target selectivity, and physicochemical properties. For instance, anthelmintic activity increases with alkyl chain length from methyl to butyl [1], while herbicidal efficacy is influenced by both alkyl chain and aromatic substitution patterns [2]. Consequently, procurement decisions based on in‑class substitution without empirical comparative data risk selecting a compound with suboptimal performance for the intended application.

S-Butyl Phenylthiocarbamate: Quantifiable Differentiation Versus Close Thiocarbamate Analogs


S-Butyl Phenylthiocarbamate Exhibits Enhanced Anthelmintic Potency Compared to Methyl and Ethyl Derivatives in Eisenia foetida Neuromuscular Assays

In a comparative anthelmintic evaluation using the Trendelenburg method on neuromuscular preparations of Eisenia foetida, compounds with n‑butyl alkyl chains (Compounds XI–XV) demonstrated significantly stronger anthelmintic action than their methyl and ethyl counterparts (Compounds I–V). The n‑butyl derivatives also surpassed santonin, a historical anthelmintic standard [1].

Anthelmintic discovery Structure-activity relationship Neuromuscular pharmacology

S-Butyl Phenylthiocarbamate Demonstrates Herbicidal Activity Against Weeds, Comparable to Other S-Alkyl Phenylthiocarbamates

A series of S‑alkyl phenylthiocarbamates, including the S‑butyl derivative, were synthesized and evaluated for herbicidal activity. All compounds tested, encompassing alkyl chains from ethyl to sec‑butyl, exhibited herbicidal effects against weeds [1]. While the 3‑isopropyl‑substituted phenyl derivatives showed the highest potency, the unsubstituted phenyl S‑butyl compound retained activity, indicating its potential as a lead scaffold or baseline for SAR studies [1].

Herbicide discovery Thiocarbamate Weed management

S-Butyl Phenylthiocarbamate Melts at 69 °C and LogP 3.82, Contrasting with S-Ethyl Derivative (71–73 °C, LogP 3.04)

The S‑butyl N‑phenylthiocarbamate has a reported melting point of 69 °C (ethanol) and calculated LogP of 3.8248 [1]. In comparison, the S‑ethyl analog melts at 71–73 °C and has a lower LogP of 3.0446 [2]. The lower melting point may facilitate handling or formulation in certain solvents, while the increased lipophilicity (ΔLogP = 0.78) suggests greater membrane permeability or altered environmental fate.

Physicochemical characterization Melting point LogP Formulation

S-Butyl Phenylthiocarbamate Accessible in ~90% Yield via O-Alkyl Thiocarbamate Isomerization, Avoiding Toxic Phosgene

A patented process for S‑alkyl thiocarbamates, applicable to the synthesis of S‑butyl phenylthiocarbamate, involves isomerization of O‑alkyl thiocarbamates at 130–180 °C in the presence of dimethyl or diethyl sulfate, achieving yields of approximately 90% [1]. This method avoids the use of highly toxic phosgene and flammable alkanethiols required in earlier routes [1]. While yields for alternative alkyl analogs are comparable under the same conditions, the process's efficiency and safety profile make it a practical choice for scaling up the butyl derivative.

Thiocarbamate synthesis Isomerization Green chemistry Yield optimization

S-Butyl Phenylthiocarbamate: Evidence‑Driven Research and Industrial Application Scenarios


Anthelmintic Lead Optimization: Benchmarking S-Butyl Phenylthiocarbamate Against Shorter Alkyl Chain Analogs in Nematode Models

Researchers investigating novel anthelmintics can utilize S‑butyl phenylthiocarbamate as a positive control or benchmark compound in structure–activity relationship (SAR) studies. Its enhanced potency over methyl and ethyl derivatives [1] makes it a valuable reference point when evaluating new thiocarbamate analogs or when exploring the impact of alkyl chain length on neuromuscular activity in helminths.

Herbicide Discovery: Using S-Butyl Phenylthiocarbamate as a Baseline Scaffold for Phenyl Ring Substitution Optimization

For agrochemical researchers, S‑butyl phenylthiocarbamate serves as a foundational thiocarbamate core for systematic exploration of phenyl ring substituents. While the unsubstituted butyl derivative exhibits herbicidal activity [1], studies indicate that adding a 3‑isopropyl group significantly enhances potency [1]. This compound thus provides a consistent baseline for assessing the contribution of specific substitutions to weed control efficacy and crop selectivity.

Formulation Science: Leveraging S-Butyl Phenylthiocarbamate's Distinct Melting Point and Lipophilicity Profile for Solubility and Stability Studies

Analytical chemists and formulation scientists can use S‑butyl phenylthiocarbamate (mp 69 °C, LogP 3.82) alongside its S‑ethyl analog (mp 71–73 °C, LogP 3.04) to systematically study how small structural changes influence solid‑state properties and partitioning behavior [1][2]. Such comparisons are essential for optimizing crystallization conditions, selecting appropriate solvents for biological assays, and predicting environmental fate parameters in agrochemical development.

Process Development: Employing S-Butyl Phenylthiocarbamate as a Model Substrate for Optimizing Phosgene‑Free Thiocarbamate Production

Industrial process chemists can adopt S‑butyl phenylthiocarbamate as a representative S‑alkyl thiocarbamate for refining and scaling the isomerization‑based synthesis method [1]. The high yields (~90%) and avoidance of hazardous reagents make this compound an ideal candidate for training new personnel, validating reactor designs, or establishing green chemistry metrics in thiocarbamate manufacturing workflows.

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